Bis(3-nitrophenyl) disulfide
Overview
Description
Bis(3-nitrophenyl) disulfide is a chemical compound characterized by the presence of two 3-nitrophenyl groups connected by a disulfide bond. It appears as a yellow powder and is insoluble in water but can dissolve in organic solvents such as ethanol and acetone . This compound is often used in organic synthesis, particularly in the formation of disulfide bonds.
Mechanism of Action
Target of Action
The primary target of Bis(3-nitrophenyl) disulfide is mannitol-1-phosphate dehydrogenase (M1PDH) . M1PDH is an enzyme that plays a crucial role in the mannitol cycle, which is essential for the survival and development of certain parasites .
Mode of Action
This compound acts as an inhibitor of M1PDH . It binds to the active site of the enzyme, preventing it from catalyzing the conversion of mannitol-1-phosphate to fructose-6-phosphate . This disruption in the mannitol cycle can lead to the death of the parasite .
Biochemical Pathways
The inhibition of M1PDH by this compound affects the mannitol cycle . The mannitol cycle is a biochemical pathway that is crucial for the survival and development of certain parasites . By inhibiting M1PDH, this compound disrupts this cycle, leading to the death of the parasite .
Result of Action
The result of this compound’s action is the disruption of the mannitol cycle in certain parasites, leading to their death . By inhibiting M1PDH, the compound prevents the conversion of mannitol-1-phosphate to fructose-6-phosphate, a crucial step in the mannitol cycle . This disruption in the cycle can lead to the death of the parasite .
Biochemical Analysis
Biochemical Properties
Bis(3-nitrophenyl) disulfide plays a crucial role in the formation of disulfide bridges, which are essential for the folding and structural stabilization of many important extracellular peptide and protein molecules . These molecules include hormones, enzymes, growth factors, toxins, and immunoglobulins . The artificial introduction of extra disulfide bridges into peptides or proteins allows the creation of conformational constraints that can improve biological activity .
Cellular Effects
It is known that disulfide bridges, which this compound helps form, play a crucial role in the structural stabilization of many important extracellular peptide and protein molecules . These molecules, in turn, have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves the oxidation of thiol groups to form disulfide bonds . This process is crucial in the folding and structural stabilization of many important extracellular peptide and protein molecules .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. It is known that the compound is stable under normal conditions .
Metabolic Pathways
It is known that disulfide bridges, which this compound helps form, play a crucial role in the structural stabilization of many important extracellular peptide and protein molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(3-nitrophenyl) disulfide typically involves the oxidation of thiol groups. One common method is the reaction of thiols with oxidizing agents such as iodine or hydrogen peroxide. Another approach involves the use of 1-chlorobenzotriazole, which reacts with thiols to form benzotriazolated thiols that subsequently form disulfides .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation reactions using safe and efficient oxidizing agents. The process is designed to ensure high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions: Bis(3-nitrophenyl) disulfide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonyl compounds.
Reduction: Reduction of this compound typically yields thiols.
Substitution: It can participate in substitution reactions where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Iodine, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various nucleophiles depending on the desired substitution.
Major Products:
Oxidation Products: Sulfonyl compounds.
Reduction Products: Thiols.
Substitution Products: Compounds with substituted nitro groups.
Scientific Research Applications
Bis(3-nitrophenyl) disulfide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in forming disulfide bonds.
Biology: Employed in studies involving protein folding and stabilization due to its ability to form disulfide bridges.
Medicine: Investigated for its potential in drug design, particularly in creating stable peptide-based drugs.
Industry: Utilized in the production of polymers and other materials requiring stable disulfide linkages.
Comparison with Similar Compounds
Bis(4-nitrophenyl) disulfide: Similar structure but with nitro groups in the para position.
5,5′-Dithiobis(2-nitrobenzoic acid): Contains carboxylic acid groups in addition to nitro groups.
4-Nitrophenyl disulfide: Contains nitro groups in the para position.
Uniqueness: Bis(3-nitrophenyl) disulfide is unique due to the position of the nitro groups on the phenyl rings, which can influence its reactivity and the types of reactions it undergoes. This positional difference can affect the compound’s solubility, stability, and overall chemical behavior compared to its analogs .
Properties
IUPAC Name |
1-nitro-3-[(3-nitrophenyl)disulfanyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4S2/c15-13(16)9-3-1-5-11(7-9)19-20-12-6-2-4-10(8-12)14(17)18/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOFDWDUSSFUMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SSC2=CC=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060219 | |
Record name | Disulfide, bis(3-nitrophenyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
537-91-7 | |
Record name | Bis(3-nitrophenyl) disulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=537-91-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nitrophenide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537917 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(3-nitrophenyl) disulfide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66160 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Bis(3-nitrophenyl) disulfide | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42172 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Disulfide, bis(3-nitrophenyl) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Disulfide, bis(3-nitrophenyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(3-nitrophenyl) disulphide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.890 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | NITROPHENIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4OJ0BVA4VQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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